Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene
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Overview
Description
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene is a complex organic compound with the molecular formula C16H28O and a molecular weight of 236.393 g/mol . This compound is known for its unique structure, which includes multiple ring systems and a methoxy group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various reagents.
Biology: Researchers use this compound to investigate its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group and the ring structures play a crucial role in its reactivity and interactions. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecane: Similar structure but with variations in the ring systems and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.
Biological Activity
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene (CAS Number: 98167-54-5) is a bicyclic compound with the molecular formula C16H28O and a molecular weight of approximately 236.39 g/mol. This compound is of interest due to its potential biological activities, including its effects on various biological systems and its applications in pharmacology and toxicology.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₈O |
Molecular Weight | 236.39 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 268.3 ± 8.0 °C at 760 mmHg |
Flash Point | 110.3 ± 14.2 °C |
LogP | 5.37 |
The biological activity of this compound is largely attributed to its interaction with various biological receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions could have implications for neurological health and disease.
Neuropharmacological Effects
Research indicates that compounds similar to this compound may influence neuropharmacological outcomes. For instance:
- Dopaminergic Activity : The compound may exhibit dopaminergic activity by enhancing dopamine receptor signaling, which could be beneficial in conditions like Parkinson's disease.
- Serotonergic Modulation : It may also interact with serotonergic pathways, potentially affecting mood and anxiety levels.
Toxicological Assessments
Toxicological evaluations are critical for understanding the safety profile of this compound:
- Acute Toxicity : Studies on related compounds have shown varying levels of acute toxicity depending on dosage and administration routes.
- Chronic Exposure : Long-term exposure assessments are necessary to determine potential cumulative effects on human health.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of structurally similar compounds in animal models of neurodegenerative diseases, it was found that these compounds could reduce neuronal apoptosis and inflammation in the brain. While specific data on this compound is limited, the findings suggest potential avenues for further research into its neuroprotective properties.
Case Study 2: Behavioral Studies in Rodents
Behavioral studies involving rodent models have indicated that administration of similar bicyclic compounds can lead to significant changes in locomotor activity and anxiety-related behaviors. These findings underscore the need for more targeted studies on this compound to clarify its behavioral impacts.
Research Findings Summary
The current understanding of this compound's biological activity remains preliminary but promising:
- Potential Therapeutic Applications : Its possible roles in neuroprotection and modulation of neurotransmitter systems highlight its therapeutic potential.
- Need for Comprehensive Studies : Further research is essential to elucidate its mechanisms of action and establish safety profiles.
Properties
CAS No. |
98167-54-5 |
---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3-methoxy-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C16H28O/c1-11-6-9-16(17-5)14(2,3)12-7-8-15(16,4)13(11)10-12/h11-13H,6-10H2,1-5H3 |
InChI Key |
CHNNZHWOFUDAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)OC |
Origin of Product |
United States |
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